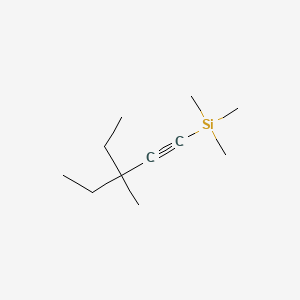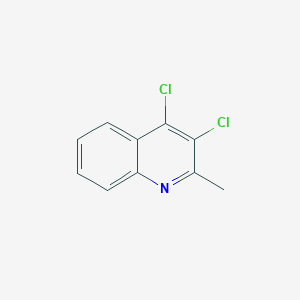
3,4-Dichloro-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-2-methylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, which is a bicyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of Selectfluor as an oxidizing agent in aqueous solutions under the catalysis of silver nitrate has been reported to yield high purity and high yield of the compound .
化学反应分析
Types of Reactions: 3,4-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions:
Oxidation: Catalysts such as cobalt oxide or titanium dioxide in the presence of oxygen.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolines.
科学研究应用
3,4-Dichloro-2-methylquinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-Dichloro-2-methylquinoline involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, it can act as a bidentate chelator of metal ions, which are critical enzyme cofactors .
相似化合物的比较
2-Chloroquinoline: Shares similar structural features but differs in the position of the chlorine substituent.
4,6-Dichloro-2-methylquinoline: Another dichloro derivative with different substitution patterns.
Quinoline: The parent compound without any substituents.
Uniqueness: 3,4-Dichloro-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dichloro substitution at the 3 and 4 positions enhances its potential as an antimicrobial and anticancer agent compared to other quinoline derivatives .
属性
CAS 编号 |
63010-75-3 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC 名称 |
3,4-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 |
InChI 键 |
BGGKGBKJBLISAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


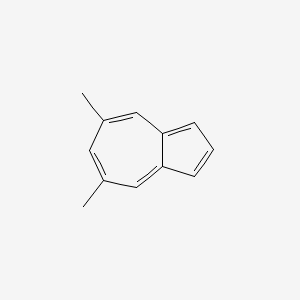
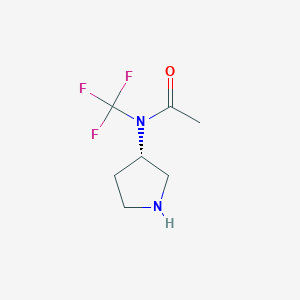

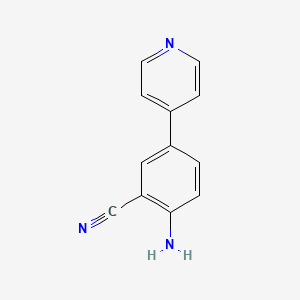
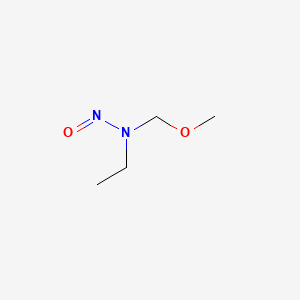


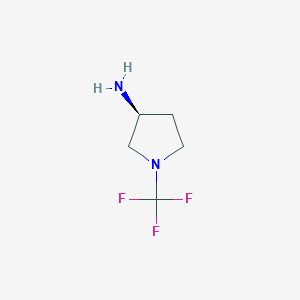
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
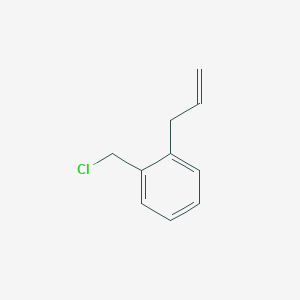
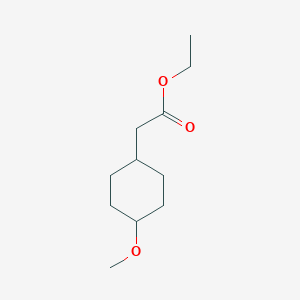
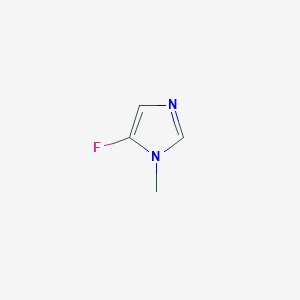
![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
